[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-2-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methylbutanoyl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Amino-PEG4-Val-Cit-PAB-MMAE is a compound used primarily in the synthesis of antibody-drug conjugates (ADCs). It consists of an amino-PEG4 spacer, a protease-sensitive valine-citrulline dipeptide, a para-aminobenzyl carbamate (PABC) linker, and a monomethyl auristatin E (MMAE) payload . This compound is designed to deliver cytotoxic agents specifically to cancer cells, minimizing damage to healthy cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Amino-PEG4-Val-Cit-PAB-MMAE involves several steps:
Formation of the Amino-PEG4 Spacer: The amino-PEG4 spacer is synthesized by reacting polyethylene glycol (PEG) with an amine group.
Attachment of the Valine-Citrulline Dipeptide: The valine-citrulline dipeptide is attached to the amino-PEG4 spacer using standard peptide coupling reagents such as HATU or EDC.
Incorporation of the PABC Linker: The PABC linker is then attached to the dipeptide using similar peptide coupling techniques.
Conjugation with MMAE: Finally, the MMAE payload is conjugated to the PABC linker, completing the synthesis of Amino-PEG4-Val-Cit-PAB-MMAE
Industrial Production Methods
Industrial production of Amino-PEG4-Val-Cit-PAB-MMAE follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Synthesis: Depending on the scale, batch or continuous flow synthesis methods are employed to ensure high yield and purity.
Purification: The compound is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
化学反应分析
Types of Reactions
Amino-PEG4-Val-Cit-PAB-MMAE undergoes several types of chemical reactions:
Protease Cleavage: The valine-citrulline dipeptide is cleaved by proteases, releasing the MMAE payload.
Amide Bond Formation: The primary amine in the amino-PEG4 spacer forms amide bonds with carboxylic acids in the presence of activator reagents.
Common Reagents and Conditions
Protease Cleavage: Enzymatic conditions with specific proteases.
Amide Bond Formation: Reagents such as HATU or EDC in the presence of a base like DIPEA.
Major Products Formed
科学研究应用
Amino-PEG4-Val-Cit-PAB-MMAE has a wide range of scientific research applications:
Cancer Therapy: It is primarily used in the development of ADCs for targeted cancer therapy. .
Drug Delivery Systems: It is used in the design of drug delivery systems that can navigate biological barriers and deliver drugs to specific sites of action.
Biological Research: The compound is employed in studies investigating the mechanisms of drug delivery and the efficacy of targeted therapies.
作用机制
The mechanism of action of Amino-PEG4-Val-Cit-PAB-MMAE involves several steps:
Targeting: The ADC targets cancer cells through the monoclonal antibody component.
Internalization: The ADC is internalized by the cancer cell.
Protease Cleavage: The valine-citrulline dipeptide is cleaved by intracellular proteases, releasing the MMAE payload.
Cytotoxic Effect: MMAE inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis
相似化合物的比较
Amino-PEG4-Val-Cit-PAB-MMAE is unique due to its specific design for targeted drug delivery. Similar compounds include:
Azido-PEG4-Val-Cit-PAB-MMAE: Contains an azide group for click chemistry applications.
DBCO-PEG4-Val-Cit-PAB-MMAE: Features a dibenzocyclooctyne group for copper-free click chemistry.
Mal-PEG4-Val-Cit-PAB-MMAE: Utilizes a maleimide group for thiol-specific conjugation.
These compounds share similar structures but differ in their functional groups, allowing for diverse applications in targeted drug delivery and ADC development .
属性
分子式 |
C69H115N11O17 |
---|---|
分子量 |
1370.7 g/mol |
IUPAC 名称 |
[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-2-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methylbutanoyl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C69H115N11O17/c1-15-46(8)60(54(91-13)41-56(82)80-32-20-24-53(80)62(92-14)47(9)63(84)73-48(10)61(83)50-21-17-16-18-22-50)78(11)58(44(4)5)66(87)77-67(88)59(45(6)7)79(12)69(90)97-42-49-25-27-51(28-26-49)74-64(85)52(23-19-31-72-68(71)89)75-65(86)57(43(2)3)76-55(81)29-33-93-35-37-95-39-40-96-38-36-94-34-30-70/h16-18,21-22,25-28,43-48,52-54,57-62,83H,15,19-20,23-24,29-42,70H2,1-14H3,(H,73,84)(H,74,85)(H,75,86)(H,76,81)(H3,71,72,89)(H,77,87,88)/t46-,47+,48+,52-,53-,54+,57-,58-,59-,60-,61+,62+/m0/s1 |
InChI 键 |
LWOCEMRRZJTWLO-SFLKBQQHSA-N |
手性 SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)[C@@H](C(C)C)C(=O)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCN |
规范 SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(C(C)C)C(=O)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。